molecular formula C12H17NO · HCl B1162213 3-Methylbuphedrone (hydrochloride)

3-Methylbuphedrone (hydrochloride)

Cat. No.: B1162213
M. Wt: 227.7
InChI Key: ZICNURAKFHTJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Synthetic Cathinone (B1664624) Class

3-Methylbuphedrone is a compound belonging to the synthetic cathinone class. nih.goveuropa.eupsychopharmacologyinstitute.com Synthetic cathinones are derivatives of the naturally occurring compound cathinone, which is the primary psychoactive component of the khat plant (Catha edulis). researchgate.netnih.gov Structurally, synthetic cathinones are β-keto analogues of phenethylamines, meaning they possess a ketone group at the beta position of the phenethylamine (B48288) backbone. europa.eunih.gov This structural feature distinguishes them from amphetamines and influences their pharmacological properties. nih.gov

Like other synthetic cathinones, 3-methylbuphedrone is recognized as a psychomotor stimulant. nih.govnih.gov These compounds generally exert their effects by interacting with plasma membrane transporters for key neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. nih.govresearchgate.netnih.gov The specific actions can vary among different synthetic cathinones, with some acting as transporter substrates that cause neurotransmitter release, while others act as transporter inhibitors that block neurotransmitter reuptake. nih.gov

The synthetic cathinone class is extensive and can be categorized into subgroups based on their chemical modifications. These include N-alkylated cathinones, pyrrolidinophenone derivatives, and 3,4-methylenedioxy cathinones. nih.govnih.gov The continuous emergence of new derivatives with slight structural alterations presents ongoing challenges for their identification and characterization in forensic and research settings. nih.govresearchgate.netaafs.orgjst.go.jp

Nomenclatural and Structural Relationships with Analogues

3-Methylbuphedrone is known by several synonyms in scientific literature, including 3-methyl BP and 3-Methyl-N-methylbutiophenone. caymanchem.commedchemexpress.com Its formal chemical name is 2-(methylamino)-1-(3-methylphenyl)-1-butanone, and it is commonly supplied as a hydrochloride salt for research purposes. caymanchem.com

The structure of 3-methylbuphedrone places it in close relation to several other synthetic cathinones. It is a methylated analog of buphedrone (B1655700). caymanchem.commedchemexpress.com Buphedrone, or α-methylamino-butyrophenone, was first synthesized in 1928 and is structurally related to cathinone and methamphetamine. wikipedia.org

Furthermore, 3-methylbuphedrone is a structural isomer of other substituted cathinones, such as 4-methylbuphedrone. wikipedia.orgcaymanchem.com The key difference lies in the position of the methyl group on the phenyl ring. In 3-methylbuphedrone, the methyl group is at the third position, whereas in 4-methylbuphedrone, it is at the fourth position. caymanchem.comcaymanchem.com This seemingly minor difference in structure can lead to variations in their analytical profiles and potentially their biological activities, a common challenge in the analysis of designer drugs. nih.govnih.gov It is also a positional isomer of mephedrone (B570743) (4-methylmethcathinone). federalregister.govwikipedia.org

Table 1: Chemical Properties of 3-Methylbuphedrone (hydrochloride)

PropertyValue
Formal Name 2-(methylamino)-1-(3-methylphenyl)-1-butanone, monohydrochloride
CAS Number 1797911-07-9
Molecular Formula C12H17NO • HCl
Formula Weight 227.7
Purity ≥98%
Formulation A crystalline solid
Data sourced from Cayman Chemical caymanchem.com

Historical Emergence in Research and Forensic Analysis

The emergence of 3-methylbuphedrone is part of a broader trend of new psychoactive substances (NPS) appearing on the global market. Synthetic cathinones, in particular, became prominent in the mid-2000s. europa.eu Mephedrone, for instance, gained widespread attention around 2008-2010. wikipedia.org Following the legal control of well-known cathinones like mephedrone, new analogs with slight structural modifications, such as 3-methylmethcathinone (3-MMC), began to appear. wikipedia.orgnih.govhandwiki.org 3-MMC was first identified in Sweden in 2012. handwiki.org

The appearance of compounds like 3-methylbuphedrone in forensic and research contexts is often a direct consequence of efforts to circumvent drug control laws. wikipedia.org As certain compounds become scheduled, chemists synthesize new, structurally similar but legally distinct alternatives. The identification of buphedrone and pentedrone (B609907) in products sold as stimulants was reported in 2011. caymanchem.com

The constant evolution of these substances necessitates the development of advanced analytical techniques for their unambiguous identification. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) are crucial for differentiating between the numerous isomers that emerge. nih.govresearchgate.netaafs.orgjst.go.jp For instance, research has demonstrated the use of various analytical methods to distinguish between isomeric cathinone derivatives, which is vital for forensic and toxicological purposes. nih.govfrontiersin.org

In the United States, 3-methylmethcathinone (3-MMC), a close relative of 3-methylbuphedrone, is controlled as a positional isomer of mephedrone, which is a Schedule I substance. federalregister.govwikipedia.org The legal status of many of these emerging cathinones can be complex and subject to change as they are identified and assessed by regulatory bodies. For example, 3-MMC was placed under control in the Netherlands in 2021 and in India in 2024. wikipedia.org

Properties

Molecular Formula

C12H17NO · HCl

Molecular Weight

227.7

InChI

InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-6-9(2)8-10;/h5-8,11,13H,4H2,1-3H3;1H

InChI Key

ZICNURAKFHTJJS-UHFFFAOYSA-N

SMILES

CC1=CC(C(C(NC)CC)=O)=CC=C1.Cl

Synonyms

3-methyl BP; 3-Methyl-N-methylbutiophenone

Origin of Product

United States

Synthetic Chemistry and Precursor Analysis of 3 Methylbuphedrone Hydrochloride

Established Laboratory Synthesis Pathways

The synthesis of 3-Methylbuphedrone hydrochloride, like many other synthetic cathinones, is a multi-step process that begins with commercially available precursors. unodc.org A common and well-documented method for producing ring-substituted cathinone (B1664624) derivatives involves two primary stages: the α-bromination of a ketone precursor, followed by an amination reaction. unodc.org

A plausible and widely recognized synthetic route for 3-Methylbuphedrone initiates with the precursor 3'-methylpropiophenone (B1582660) . chemicalbook.com This starting material can be synthesized through methods such as the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride or via a Grignard reaction involving m-bromotoluene and propionitrile.

The synthesis proceeds as follows:

α-Bromination: The first key step is the bromination of 3'-methylpropiophenone at the alpha position to the carbonyl group. This reaction yields the intermediate 2-bromo-1-(3-methylphenyl)propan-1-one (B73710) . chemicalbook.comnih.gov This intermediate is a crucial component in the synthesis of various organic compounds.

Amination: The resulting α-bromoketone is then reacted with methylamine (in its gaseous or solution form) to substitute the bromine atom with a methylamino group. This nucleophilic substitution reaction forms the free base of 3-Methylbuphedrone. unodc.org

Salt Formation: To produce the more stable hydrochloride salt, the free base of 3-Methylbuphedrone is treated with a solution of hydrogen chloride (HCl), often in a solvent like ether. wikipedia.org This results in the precipitation of 3-Methylbuphedrone hydrochloride as a crystalline solid. europa.eu

This general two-step process is adaptable for the synthesis of a wide array of cathinone derivatives. unodc.org

Common Reagents and Reaction Mechanisms for Derivative Formation

The formation of 3-Methylbuphedrone and its derivatives relies on fundamental organic reactions and a specific set of reagents.

The α-bromination of the ketone (3'-methylpropiophenone) is an electrophilic substitution reaction at the α-carbon. This reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent, such as acetic acid or chloroform. The reaction proceeds via an enol or enolate intermediate, which attacks the bromine molecule.

The subsequent amination is a nucleophilic substitution reaction. The nitrogen atom of methylamine, being a nucleophile, attacks the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, yielding the secondary amine characteristic of 3-Methylbuphedrone.

The final step, hydrochloride salt formation , is an acid-base reaction. The basic amine group of the 3-Methylbuphedrone free base readily reacts with the acidic hydrogen chloride to form the ammonium (B1175870) salt, which is typically more stable and easier to handle than the free base. wikipedia.org Buphedrone (B1655700) as a free base is known to be unstable and prone to dimerization, a characteristic common to other α-amino ketones. wikipedia.org

Analysis of Synthetic Impurities and Precursor Profiling

The purity of clandestinely synthesized cathinones can vary significantly, and the final product often contains a range of impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. researchgate.net The analysis of these impurities can provide valuable information for forensic investigations, including identifying the synthetic route used. nih.gov

Common impurities in synthetic cathinones can include:

Unreacted Precursors: Residual amounts of 3'-methylpropiophenone and 2-bromo-1-(3-methylphenyl)propan-1-one may be present in the final product if the reactions did not go to completion or if purification was inadequate.

By-products of Bromination: Incomplete or over-bromination can lead to the presence of dibrominated or unbrominated ketone species.

Formation of Isocathinones: Rearrangements can occur during the synthesis of cathinones, leading to the formation of isomeric impurities. For instance, in the synthesis of buphedrone, the impurity iso-buphedrone (1-(methylamino)-1-phenylbutan-2-one) has been identified. researchgate.net The presence of such isomers can be indicative of the specific synthetic conditions employed. researchgate.net

Products of Dimerization: As the free base of buphedrone is unstable, dimers may form, especially if the final product is not promptly converted to a salt. wikipedia.org

Precursor profiling involves the identification of the starting materials and key intermediates used in the synthesis. For 3-Methylbuphedrone, the key precursors to identify would be 3'-methylpropiophenone and 2-bromo-1-(3-methylphenyl)propan-1-one . The presence of these compounds or their specific impurities in a seized sample can help to establish a link between different seizures and manufacturing sites. nih.gov

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential for the identification and quantification of 3-Methylbuphedrone and its impurities. unodc.org These methods can differentiate between positional isomers and identify characteristic fragmentation patterns and functional groups, aiding in the comprehensive analysis of the synthesized compound. unodc.org

Metabolic Pathways and Biotransformation Research of 3 Methylbuphedrone Hydrochloride

In Vitro Metabolism Studies Utilizing Hepatic Models

To investigate the metabolic fate of 3-Methylbuphedrone, researchers employ various in vitro hepatic models that simulate the environment of the human liver. These models are essential for identifying potential metabolic pathways and the resulting byproducts.

Studies have utilized a range of these systems to elucidate the biotransformation of 3-MMC. Human liver microsomes and human liver cytosol are standard tools used to investigate both Phase I and the potential for Phase II metabolism. nih.govgtfch.org More advanced models, such as the human hepatoma cell line HepaRG, which closely mimics primary human hepatocytes in gene expression, and innovative three-dimensional (3D) "organ-on-a-chip" platforms with HepaRG cells, have also been applied to study 3-MMC metabolism. medrxiv.org Furthermore, primary hepatocytes isolated from Wistar rats have been used to assess the compound's hepatotoxicity and metabolic pathways, providing insights into the specific enzymes involved. nih.gov

These models allow for the controlled study of metabolic reactions, from initial enzymatic modifications to conjugation processes, forming a foundational understanding of how the body processes 3-MMC.

Interactive Table: Hepatic Models Used in 3-Methylbuphedrone Metabolism Research

ModelTypeKey Findings Related to 3-MMC
Human Liver Microsomes Subcellular FractionIdentification of Phase I metabolites (N-desmethyl, hydroxylated, keto-reduced). nih.govgtfch.orgwikipedia.org
Human Liver Cytosol Subcellular FractionInvestigated for Phase I and Phase II biotransformation. gtfch.org
HepaRG Cells Human Cell LineGeneration of a high number of metabolites; confirmed microsomal findings. medrxiv.org
HepaRG Cells-on-a-Chip 3D Cell CultureMimics liver architecture; detected N-demethylated and hydrogenated metabolites. medrxiv.org
Primary Rat Hepatocytes Primary Animal CellsPointed to the role of CYP2D6 and CYP2E1 enzymes in metabolism. nih.gov

Identification and Characterization of Phase I Metabolites

Phase I metabolism involves the modification of the parent drug molecule through reactions like oxidation, reduction, or hydrolysis, which typically introduce or expose functional groups. For 3-Methylbuphedrone, research has identified three primary Phase I metabolic pathways. nih.govswgdrug.org These initial transformations are crucial as they can produce biologically active metabolites.

The principal Phase I reactions for 3-MMC are:

N-Dealkylation of the methylamino group.

Hydroxylation of the tolyl group.

Reduction of the β-keto group. swgdrug.org

In addition to these primary metabolites, further oxidized products such as carboxy-3-MMC have been identified in human biological samples, suggesting a more complex metabolic cascade. swgdrug.org

Interactive Table: Identified Phase I Metabolites of 3-Methylbuphedrone

Metabolite TypeMetabolic ReactionChemical FormulaCommon Name(s)
N-Dealkylation Product N-DemethylationC₁₀H₁₃NON-desmethyl-3-MMC, nor-3-MMC nih.govnih.gov
Hydroxylation Product HydroxylationC₁₁H₁₅NO₂Hydroxyl-3-MMC, Hydroxytolyl-3-MMC nih.govswgdrug.org
Keto-Reduction Product β-Keto ReductionC₁₁H₁₇NODihydro-3-MMC, 3-methylephedrine nih.govwikipedia.org
Combined Products Multiple PathwaysC₁₀H₁₃NO, C₁₁H₁₃O₃Nor-dihydro-3-MMC, Carboxy-3-MMC swgdrug.orgnih.gov

N-dealkylation is a common metabolic pathway for compounds containing an N-alkyl group. In the case of 3-MMC, this involves the removal of the methyl group from the nitrogen atom. In vitro studies using human liver microsomes have successfully identified the resulting N-desmethyl metabolite, also known as nor-3-MMC. nih.govwikipedia.org This de-alkylated product has been confirmed as a human metabolite in forensic analyses of biological samples and was found to be the most abundant metabolite in some microsomal incubation studies. wikipedia.orgnih.gov

Hydroxylation introduces a hydroxyl (-OH) group onto the molecule, increasing its polarity. For 3-MMC, this primarily occurs on the tolyl (methylphenyl) ring. A hydroxylated derivative of 3-MMC has been consistently identified in studies using human liver microsomes. nih.govgtfch.org This metabolite, referred to as hydroxytolyl-3-MMC, has also been detected in post-mortem toxicological analyses, confirming its formation in vivo. swgdrug.orgnih.gov Research suggests that the cytochrome P450 enzyme CYP2D6 is a key catalyst for this hydroxylation reaction. wikipedia.org

Identification and Characterization of Phase II Metabolites (e.g., Glucuronides)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). gtfch.org This process significantly increases water solubility, facilitating the excretion of the compounds from the body.

While Phase II metabolism is an anticipated and important detoxification pathway for cathinones and their metabolites, specific glucuronide or sulfate conjugates of 3-Methylbuphedrone have not been definitively characterized in the scientific literature to date. Studies that investigated Phase II biotransformation using human liver cytosol did not report the identification of such conjugates. nih.govgtfch.org For structurally related compounds like MDMA and 4-CMC, glucuronide and sulfate metabolites are well-documented and play a major role in their elimination. gtfch.orgwikipedia.org However, direct evidence identifying the specific structures of 3-MMC Phase II metabolites remains an area for future research.

Comparative Metabolism with Structurally Related Cathinones

The metabolic profile of 3-MMC is often compared to its structural isomer, mephedrone (B570743) (4-methylmethcathinone or 4-MMC), and other synthetic cathinones. These comparisons reveal common biotransformation pathways within this class of compounds. The metabolism of 3-MMC is thought to be very similar to that of 4-MMC, with the primary pathways being β-keto-reduction and N-demethylation. swgdrug.org

Studies on a wide range of synthetic cathinones confirm that carbonyl (keto) reduction and N-dealkylation are extensive and common metabolic routes. nih.gov For mephedrone (4-MMC), the main metabolic steps are N-demethylation, reduction of the ketone group, and oxidation of the tolyl group, mirroring the pathways observed for 3-MMC. However, research also indicates that the position of the methyl group on the aromatic ring (position 3 for 3-MMC vs. position 4 for 4-MMC) can significantly influence the metabolic profile and the key enzymes involved. wikipedia.org For example, while CYP2D6 is implicated in the metabolism of both isomers, the relative abundance and subsequent conjugation of metabolites can differ.

Interactive Table: Comparison of Metabolic Pathways in Related Cathinones

CompoundPrimary Metabolic PathwaysKey Metabolites
3-Methylbuphedrone (3-MMC) N-Demethylation, β-Keto Reduction, Hydroxylation. nih.govwikipedia.orgN-desmethyl-3-MMC, Dihydro-3-MMC, Hydroxyl-3-MMC. nih.govwikipedia.org
Mephedrone (4-MMC) N-Demethylation, β-Keto Reduction, Tolyl Oxidation.Nor-mephedrone, Dihydro-mephedrone, Hydroxytolyl-mephedrone, 4-carboxy-mephedrone.
MDMA O-Demethylenation, N-Demethylation, Glucuronidation, Sulfation. gtfch.orgDHMA, HMMA, HMA, Glucuronide and Sulfate conjugates. gtfch.org
General Cathinones Carbonyl Reduction, N-Dealkylation. nih.govSubstituted ephedrines and norephedrines. nih.gov

Advanced Analytical Methodologies for the Characterization and Detection of 3 Methylbuphedrone Hydrochloride

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are central to the analysis of synthetic cathinones, providing the necessary separation from isomers and matrix components before identification and quantification. nih.gov Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the gold standard techniques in forensic laboratories. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of synthetic cathinones. unodc.orgresearchgate.net The compound is first vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column, before being fragmented and detected by a mass spectrometer. mdpi.com

A primary challenge in the GC-MS analysis of many cathinones is that their electron ionization (EI) mass spectra can be overly simplistic and highly similar, making isomer differentiation difficult. nih.gov Furthermore, underivatized cathinone (B1664624) analogs may exhibit weak or absent molecular ions, complicating structural confirmation. scribd.com To overcome these issues and improve thermal stability and chromatographic behavior, derivatization is often employed. scribd.comscispace.com A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which creates a more stable trimethylsilyl (B98337) derivative. scribd.com

The mass spectra of cathinones are typically characterized by fragmentation patterns resulting from cleavage alpha to the carbonyl group and the nitrogen atom. The base peak in the mass spectrum of silylated 3-Methylbuphedrone and its analogs often corresponds to the formation of a stable iminium ion. scribd.com While specific fragmentation data for 3-Methylbuphedrone is limited, analysis of closely related compounds provides insight into expected patterns. For instance, the analysis of mephedrone (B570743) (4-methylmethcathinone) after derivatization involves monitoring specific ions for quantification, such as m/z 130 for the mephedrone-N-TMS derivative. scispace.com Potential degradation of cathinones at high GC temperatures can be minimized by optimizing instrument parameters like inlet temperature and residence time. unodc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) offers high sensitivity and selectivity, making it particularly suitable for analyzing complex biological matrices without the need for derivatization. nih.govtorvergata.it These techniques are frequently used for the identification and quantification of synthetic cathinones in blood and urine. nih.govfda.gov.tw

LC-MS/MS methods provide excellent specificity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. nih.gov High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds. researchgate.netnih.gov

For 3-Methylbuphedrone, Collision-Induced Dissociation (CID) tandem mass spectrometry reveals characteristic fragmentation patterns. The protonated molecule [M+H]⁺ serves as the precursor ion. At varying collision energies, specific product ions are formed, which are crucial for structural confirmation.

Table 1: Characteristic Product Ions of 3-Methylbuphedrone in CID-MS/MS researchgate.net
Collision Potential (V)Precursor Ion (m/z)Major Product Ions (m/z)Proposed Fragment Structure
10192.1164.1, 146.1, 119.1Ions corresponding to losses of small neutral molecules (e.g., C2H4, H2O) and characteristic iminium and acylium ions.
20119.1, 91.1, 72.1
40119.1, 91.1, 72.1

A validated LC-Q/TOF-MS method for the analysis of 22 synthetic cathinones, including the parent compound buphedrone (B1655700), demonstrated limits of quantitation between 0.25–5 ng/mL in both blood and urine, with extraction efficiencies ranging from 81% to 93% in blood. nih.gov Such methods allow for the effective separation of positional isomers, which is a significant challenge in cathinone analysis. nih.gov

Since 3-Methylbuphedrone possesses a chiral center at the carbon atom alpha to the carbonyl group, it exists as a pair of enantiomers, (R)- and (S)-3-Methylbuphedrone. Enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is analytically important.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the primary technique for enantioresolution. While specific studies on the enantiomeric separation of 3-Methylbuphedrone are not widely published, methods developed for its close structural isomer, 3-methylmethcathinone (3-MMC), are directly applicable. Methodologies for the enantiomeric discrimination of 3-MMC by HPLC have been successfully developed using various types of CSPs, demonstrating the feasibility of such separations. researchgate.net This approach allows for the characterization of the enantiomeric composition of a given sample.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the chemical structure of a molecule and are used to confirm the identity of a substance, often in conjunction with chromatographic methods. kcl.ac.uk

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a rapid, non-destructive technique that serves as a valuable tool for identifying functional groups and providing a unique "fingerprint" spectrum of a compound. scribd.comresearchgate.net For 3-Methylbuphedrone hydrochloride, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.

Based on the analysis of related cathinone hydrochlorides, the following prominent vibrational bands can be anticipated: scribd.commdpi.com

C=O Stretch: A strong absorption band typically in the region of 1670-1710 cm⁻¹, characteristic of the aryl ketone carbonyl group.

N-H Bending/Stretching: As a hydrochloride salt, the secondary amine is protonated (R₂NH₂⁺). This results in broad absorption bands in the 2400-3200 cm⁻¹ region, corresponding to N⁺-H stretching vibrations. Bending vibrations for the secondary ammonium (B1175870) group also appear in the 1550-1650 cm⁻¹ region.

C-N Stretch: Vibrations associated with the carbon-nitrogen bond typically appear in the 1020-1250 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene (B151609) ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range.

Together, these bands provide a distinct pattern that is useful for the identification and screening of 3-Methylbuphedrone. scribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules. kcl.ac.uknih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and differentiation from isomers. nih.govmdpi.com

For 3-Methylbuphedrone hydrochloride, the ¹H NMR spectrum would display characteristic signals:

Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the protons on the 3-methylphenyl ring. The substitution pattern will lead to a specific splitting pattern.

Methine Proton (-CH(NH)-): A signal (a multiplet) for the proton on the chiral carbon, adjacent to both the carbonyl group and the nitrogen atom. Its chemical shift would be significantly downfield.

N-Methyl and Methylene (B1212753) Protons: Signals corresponding to the N-methyl group (a singlet or doublet depending on N-H coupling) and the adjacent methylene group (-CH₂-) of the butyl chain.

Terminal Methyl Proton: A signal (a triplet) for the methyl group at the end of the butyl chain.

Aromatic Methyl Protons: A singlet in the aliphatic region (~2.3-2.5 ppm) for the methyl group attached to the phenyl ring.

The combination of NMR, IR, and mass spectrometric data provides a comprehensive characterization, enabling the unequivocal identification of 3-Methylbuphedrone (hydrochloride). kcl.ac.ukmdpi.com

Microcrystalline Tests for Preliminary Identification and Isomer Differentiation

Microcrystalline tests serve as a rapid, sensitive, and cost-effective preliminary identification method for various substances, including 3-Methylbuphedrone. unodc.orgwcupa.edu These tests involve the reaction of a target compound with a specific chemical reagent to form a unique, insoluble drug-reagent complex. The resulting crystals are then observed under a polarized light microscope, and their distinct characteristics, such as shape, color, and growth habit, are compared against a reference. unodc.orgresearchgate.net

The strength of microcrystalline tests is particularly evident in their ability to differentiate between positional isomers. wcupa.eduwcupa.edu Studies have demonstrated that 3-Methylbuphedrone and its isomer, 4-Methylbuphedrone, produce distinct and reproducible crystals when treated with the same reagent, allowing for their visual discrimination. wcupa.eduwcupa.edu For instance, when mixed with an aqueous gold chloride reagent, 3-Methylbuphedrone forms two distinct types of crystals: yellow rectangular tablets at lower concentrations and clusters of colorless needles at higher concentrations. wcupa.edu This contrasts with the crystals formed by its 4-methyl isomer under the same conditions, showcasing the test's discriminatory power. wcupa.edu

The procedure typically involves dissolving a small residue of the sample (1-30 µg) in a droplet of an appropriate solvent, such as water or dilute acid, on a glass slide. wcupa.edu A drop of the reagent is then added to stimulate crystal growth. wcupa.edu The formation time and crystal morphology are documented and compared with those from a known reference standard. unodc.org While these tests are powerful for preliminary screening and isomer differentiation, they are categorized as a SWGDRUG category B technique. For absolute structural identification, it is recommended to couple this method with a category A technique like infrared (IR) microspectroscopy. wcupa.edu

Table 1: Microcrystalline Test Results for 3-Methylbuphedrone
ReagentSolventObserved Crystal Characteristics for 3-MethylbuphedroneReference
Aqueous Gold Chloride (HAuCl₄)Water, 10% Hydrochloric Acid, or 10% Acetic AcidTwo forms observed: Yellow rectangular tablets (at lower concentrations) and clusters of fine, colorless needles (at higher concentrations). wcupa.edu
Platinic Bromide (H₂PtBr₆)Not specifiedTwo distinct forms observed: Round, tight clusters of light orange hairs and composites of irregular, thick yellow-orange tablets. wcupa.edu

Development and Validation of Analytical Reference Standards

The unambiguous identification of 3-Methylbuphedrone (hydrochloride) is fundamentally reliant on the availability of high-purity, well-characterized analytical reference standards. unodc.orgnih.gov These standards are essential for confirming the identity and purity of a substance and for validating analytical methods. unodc.orgnih.gov The development of a reference standard for a compound like 3-Methylbuphedrone is a meticulous process that involves chemical synthesis followed by comprehensive characterization and validation. nih.govnih.gov

The process begins with the synthesis of the target molecule. Following synthesis, the compound's identity and structure must be unequivocally confirmed. This is achieved using a combination of spectroscopic and spectrometric techniques, which provide detailed information about the chemical structure. nih.gov These typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. nih.gov

Once the structure is confirmed, the purity of the reference material is rigorously assessed. nih.gov This is often accomplished using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate the target compound from any impurities. nih.gov The validation of the reference standard ensures its suitability for its intended purpose. agnopharma.com This involves establishing its identity, purity, and stability over time under specified storage conditions. researchgate.netfda.gov Commercially available reference standards for 3-Methylbuphedrone (hydrochloride) provide essential data including its formal name, CAS number, molecular formula, and purity, which are crucial for forensic and research applications. caymanchem.com

Table 2: Key Validation Parameters for Analytical Reference Standards
ParameterDescriptionTypical TechniquesReference
IdentityConfirmation that the material is the correct chemical entity.NMR, MS, IR Spectroscopy nih.govveranova.com
PurityMeasurement of the amount of the compound of interest, free from impurities and/or excipients.HPLC, GC, Thermogravimetric Analysis (TGA) nih.gov
PotencyQuantification of the active substance.Quantitative NMR (qNMR), Chromatography against a primary standard nih.gov
StabilityEvaluation of how the quality of the reference standard varies with time under the influence of environmental factors.Forced degradation studies, long-term stability testing researchgate.net

Analytical Challenges in Positional Isomer Discrimination

A significant analytical challenge in forensic chemistry is the discrimination of positional isomers, such as 3-Methylbuphedrone and its 2- and 4-methyl counterparts. researchgate.netresearchgate.net These isomers have the same molecular formula and mass, which means that analytical techniques based solely on mass, like standard Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), often produce identical or nearly identical mass spectra, making unambiguous identification difficult. researchgate.netuva.nl This is a critical issue, as the legal status and pharmacological effects of isomers can differ significantly. vu.nlresearchgate.net

While GC can sometimes separate isomers based on slight differences in retention times, co-elution is a common problem, especially in complex mixtures. uva.nl Therefore, more advanced or alternative analytical strategies are required for confident differentiation. researchgate.net

Several advanced methodologies have been developed to overcome these challenges:

Gas Chromatography-Infrared Detection (GC-IRD): This technique is highly effective for differentiating positional isomers because each isomer has a unique IR fingerprint pattern based on the substitution position on the phenyl ring. unodc.org

Chemical Ionization-Tandem Mass Spectrometry (CI-MS/MS): Studies on methylbuphedrone isomers have shown that using specific reagent gases, such as acetonitrile (B52724) or vinyltrimethylsilane, can produce unique fragmentation patterns in CI-MS/MS analysis, allowing for the successful discrimination of ortho, meta, and para isomers. researchgate.net

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) with Electron Activated Dissociation (EAD): This novel workflow has been shown to clearly distinguish between ring-substituted cathinone isomers. vu.nl

Supercritical Fluid Chromatography (SFC): SFC has demonstrated excellent separation capabilities for ring-substituted regioisomers of synthetic cathinones, often providing different selectivity and elution orders compared to traditional GC or LC, thus enhancing discriminatory power. proquest.com

Multivariate Analysis: Chemometric approaches, such as Principal Component Analysis (PCA) and Canonical Discriminant Analysis (CDA), can be applied to GC-MS data to statistically differentiate between isomers based on subtle variations in their mass spectra. researchgate.net

The selection of the appropriate analytical technique or combination of techniques is crucial for the accurate and reliable identification of 3-Methylbuphedrone, ensuring that it can be distinguished from its controlled or non-controlled isomers. nih.govresearchgate.net

Forensic and Scientific Monitoring of 3 Methylbuphedrone Hydrochloride Occurrence

Trends in Seized Materials and Research Samples

Detailed statistics on the seizure of 3-Methylbuphedrone (hydrochloride) are not widely available in international drug monitoring reports. Major international bodies that track NPS, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United Nations Office on Drugs and Crime (UNODC), provide extensive data on synthetic cathinones as a class, but specific trends for 3-Methylbuphedrone are not prominently featured. drugsandalcohol.iepolicycommons.netunodc.org This suggests that its presence in seized materials may be infrequent or not always specifically identified and reported.

The EMCDDA's reporting on synthetic cathinones, for instance, focuses heavily on more prevalent substances like 3-MMC, for which thousands of seizures have been documented. drugsandalcohol.iepolicycommons.net While these reports occasionally mention other cathinone (B1664624) derivatives, specific data points for 3-Methylbuphedrone are scarce.

The compound is, however, available commercially as a research chemical and analytical standard. This availability is crucial for forensic laboratories to develop and validate analytical methods for its detection. The table below lists some of the commercially available forms of 3-Methylbuphedrone intended for research and forensic applications.

Product Type Supplier Type Purity Form
Analytical Reference StandardChemical Supplier≥98%Crystalline Solid
Research ChemicalVarious Online VendorsNot always specifiedPowder, Crystals

This table is illustrative and based on the availability of 3-Methylbuphedrone as a research compound.

Identification in Biological Specimens for Forensic Contexts

The identification of 3-Methylbuphedrone in biological specimens is a critical aspect of forensic toxicology. Due to its structural similarity to other synthetic cathinones, its detection requires sophisticated analytical techniques to ensure accurate identification and differentiation from its isomers.

The primary methods for the identification of synthetic cathinones in biological matrices such as blood, urine, and hair include:

Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the separation and identification of volatile and semi-volatile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the detection of NPS in complex biological samples.

While specific forensic case reports detailing the detection of 3-Methylbuphedrone in biological specimens are not readily found in published literature, the analytical methodologies for synthetic cathinones are well-established. The differentiation from its positional isomers, such as 4-methylbuphedrone, is a key analytical challenge that can be addressed by these advanced techniques.

Role in Novel Psychoactive Substance (NPS) Monitoring Systems

Global and regional NPS monitoring systems, such as the UNODC's Early Warning Advisory (EWA) on NPS and the EMCDDA's EU Early Warning System, play a vital role in the surveillance of emerging drug threats. drugsandalcohol.ieunodc.org These systems collect data on the seizure, use, and harms of NPS to inform public health and law enforcement responses.

While these systems monitor hundreds of new substances, the level of detail available for each compound varies depending on its prevalence and associated harms. As of the latest reports, 3-Methylbuphedrone (hydrochloride) is not a substance that has triggered a formal risk assessment or detailed monitoring report from these major international bodies, unlike more prominent cathinones. policycommons.net Its role within these monitoring systems is currently that of a recognized NPS, but one that has not demonstrated a significant trend of harm or widespread distribution to warrant intensive monitoring at the international level.

The monitoring of NPS is a dynamic process, and the status of any given compound can change as new information becomes available. The continued availability of 3-Methylbuphedrone as a research chemical ensures that analytical laboratories are equipped to detect it should it become more prevalent in the illicit drug market.

Q & A

Q. What are the recommended storage conditions and solvent compatibility guidelines for 3-Methylbuphedrone hydrochloride in experimental workflows?

  • Answer : 3-Methylbuphedrone hydrochloride should be stored at -20°C in a tightly sealed container to prevent degradation. For stock solution preparation, its solubility varies across solvents:
SolventSolubility (mg/mL)Stability Considerations
DMF5Stable for 6 months at -80°C
DMSO3Avoid repeated freeze-thaw cycles
Ethanol3Use within 1 month at -20°C
PBS (pH 7.2)5Short-term use recommended (≤1 week at 4°C)
Solutions should be aliquoted to minimize freeze-thaw cycles. For long-term storage, -80°C is preferred .

Q. What safety protocols are critical for handling 3-Methylbuphedrone hydrochloride in laboratory settings?

  • Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation.
  • Exposure Control : Avoid skin/eye contact. If exposed, rinse eyes with water for 15 minutes and seek medical attention. Contaminated clothing must be removed immediately.
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste. Incineration or chemical deactivation is recommended for bulk quantities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 3-Methylbuphedrone hydrochloride across different in vivo models?

  • Answer :
  • Isotopic Labeling : Use deuterated analogs (e.g., methyl-d3 or valine-d6 derivatives) to track metabolic pathways and differentiate parent compounds from metabolites .
  • Cross-Model Validation : Compare data from rodent models (e.g., Sprague-Dawley rats vs. C57BL/6 mice) under standardized dosing regimens. Adjust for interspecies metabolic differences using allometric scaling.
  • Analytical Harmonization : Employ LC-MS/MS with identical ionization parameters (e.g., ESI+ mode, collision energy 20-30 eV) across studies to reduce methodological variability .

Q. What advanced analytical techniques are suitable for assessing the purity and stability of 3-Methylbuphedrone hydrochloride under varying experimental conditions?

  • Answer :
  • Purity Analysis :
  • HPLC-UV/DAD : Use a C18 column (e.g., 5 µm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Purity >98% is required for pharmacological studies .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 2.1 ppm for methyl groups, δ 7.3-7.5 ppm for aromatic protons) .
  • Stability Testing :
  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions (pH 3-10) to identify degradation products via high-resolution mass spectrometry (HRMS) .

Q. How can researchers design dose-response studies for 3-Methylbuphedrone hydrochloride while mitigating solubility limitations in aqueous buffers?

  • Answer :
  • Solubility Enhancement : Use co-solvents like DMSO (≤1% v/v in PBS) or cyclodextrin-based formulations. Validate solubility via dynamic light scattering (DLS) to confirm absence of precipitation.
  • Dosing Strategy : For in vivo studies, administer via intraperitoneal (IP) or intravenous (IV) routes using PBS-based solutions. For oral dosing, suspend in 0.5% carboxymethyl cellulose (CMC) .
  • Data Normalization : Include vehicle controls and normalize results to solvent-specific bioavailability metrics .

Data Contradiction Analysis Framework

Example Scenario : Discrepancies in reported EC₅₀ values for receptor binding assays.

  • Root Cause : Variability in solvent choice (DMSO vs. ethanol) affecting compound aggregation.
  • Resolution :
    • Re-test all conditions using standardized solvent (e.g., DMSO at 0.1% v/v).
    • Perform dynamic light scattering (DLS) to confirm monomeric state.
    • Validate with orthogonal methods (e.g., surface plasmon resonance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.